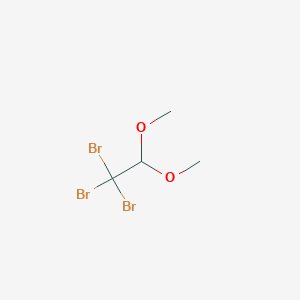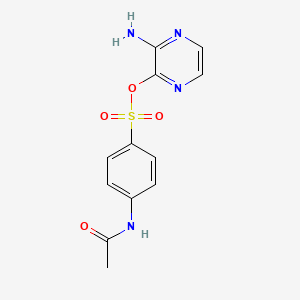
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a pyrazine ring substituted with an amino group at the 3-position and a 4-acetamidobenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-aminopyrazine with 4-acetamidobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of amines .
Scientific Research Applications
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial activity.
4-Acetamidobenzenesulfonamide: Used in the synthesis of various pharmaceuticals.
2-Aminopyrimidine derivatives: Explored for their antitrypanosomal and antiplasmodial activities.
Uniqueness
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is unique due to its specific combination of a pyrazine ring with an acetamidobenzenesulfonate moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5433-27-2 |
|---|---|
Molecular Formula |
C12H12N4O4S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
(3-aminopyrazin-2-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C12H12N4O4S/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)20-12-11(13)14-6-7-15-12/h2-7H,1H3,(H2,13,14)(H,16,17) |
InChI Key |
NRSLNENVHRYUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NC=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
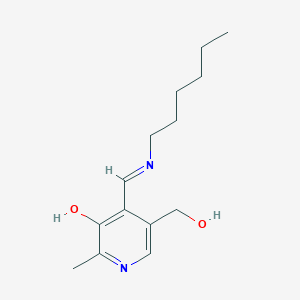

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
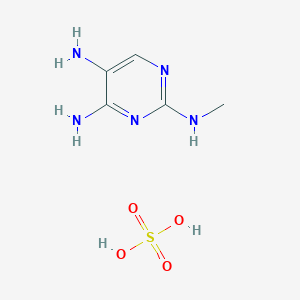
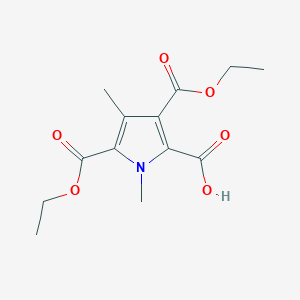



![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
